molecular formula C12H11NO3 B1599006 Methyl 5-(2-aminophenyl)furan-2-carboxylate CAS No. 54023-14-2

Methyl 5-(2-aminophenyl)furan-2-carboxylate

Cat. No.: B1599006
CAS No.: 54023-14-2
M. Wt: 217.22 g/mol
InChI Key: VFWZTMZWNJSVMH-UHFFFAOYSA-N
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Description

Methyl 5-(2-aminophenyl)furan-2-carboxylate (CAS 54023-14-2) is a furan-based chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound belongs to a promising class of 5-phenyl-furan-2-carboxylic acids investigated as novel antimycobacterial agents . Its primary research value lies in its ability to interfere with iron homeostasis in Mycobacterium tuberculosis by targeting the salicylate synthase MbtI, a key enzyme in the biosynthesis of siderophores (mycobactins) that the pathogen requires for iron acquisition and the establishment of infection . The ester derivative is often studied to improve solubility and facilitate structural analysis via techniques like X-ray crystallography, providing critical insights into the molecular conformation and intermolecular interactions of this inhibitor class . Researchers utilize this compound as a key intermediate or scaffold in medicinal chemistry programs aimed at developing new therapeutic candidates against multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis . It is supplied with a purity of 95% or higher and should be stored sealed in a dry environment at 2-8°C . This product is for research and further manufacturing use only. It is not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

methyl 5-(2-aminophenyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-12(14)11-7-6-10(16-11)8-4-2-3-5-9(8)13/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWZTMZWNJSVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409339
Record name methyl 5-(2-aminophenyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54023-14-2
Record name methyl 5-(2-aminophenyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54023-14-2
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Scientific Research Applications

Chemistry: Methyl 5-(2-aminophenyl)furan-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-(2-aminophenyl)furan-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group on the phenyl ring can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The furan ring can participate in electrophilic substitution reactions, leading to the formation of new compounds with diverse biological activities.

Comparison with Similar Compounds

  • Methyl 5-(4-aminophenyl)furan-2-carboxylate: Similar structure but with the amino group at the 4-position of the phenyl ring.

  • Methyl furan-2-carboxylate: Lacks the amino group on the phenyl ring.

  • 5-(2-aminophenyl)furan-2-carboxylic acid: Similar structure but without the methyl ester group.

Uniqueness: Methyl 5-(2-aminophenyl)furan-2-carboxylate is unique due to the specific positioning of the amino group on the phenyl ring, which influences its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Methyl 5-(2-aminophenyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

This compound features a furan ring with an amino group at the 2-position of the phenyl moiety, contributing to its unique reactivity and biological properties. The molecular formula is C12H13N1O3, with a molecular weight of approximately 217.22 g/mol. The synthesis typically involves multi-step reactions starting from readily available precursors, which may include the use of furan derivatives and amines.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Properties :
    • Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. For instance, IC50 values in the range of 43.38 µM to 326.75 µM have been reported, showcasing its potential as an anticancer agent .
  • Antimicrobial Activity :
    • The compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Its derivatives have been shown to inhibit the growth of pathogens such as Escherichia coli and Bacillus subtilis, with Minimum Inhibitory Concentrations (MIC) reported around 250 µg/mL .
  • Antioxidant Properties :
    • Preliminary studies suggest that this compound may possess antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The amino group can form hydrogen bonds with specific enzymes or receptors, modulating various biological processes.
  • Electrophilic Reactions : The furan ring participates in electrophilic substitution reactions, leading to the formation of reactive intermediates that may interact with cellular targets.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 (µM)Activity
Tok et al., 2022A549 (Lung Cancer)43.38Anticancer
Phutdhawong et al., 2019HeLa (Cervical Cancer)62.37Anticancer
Phutdhawong et al., 2019E. coli250Antibacterial
Phutdhawong et al., 2019B. subtilis250Antibacterial

These findings underscore the compound's potential as a lead structure for developing new therapeutic agents targeting cancer and bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-aminophenyl)furan-2-carboxylate generally follows a multi-step process starting from furan-2-carboxylic acid or related furan derivatives:

  • Step 1: Esterification of Furan-2-carboxylic Acid

    Furan-2-carboxylic acid is esterified with methanol in the presence of an acid catalyst (commonly sulfuric acid) to produce methyl furan-2-carboxylate. This reaction typically occurs under reflux conditions, facilitating the formation of the methyl ester.

  • Step 2: Introduction of the 2-Aminophenyl Group

    The amino-substituted phenyl group is introduced at the 5-position of the furan ring via a substitution or coupling reaction. This is often accomplished by:

    • Nitration of the phenyl ring to form a nitro intermediate (e.g., nitrobenzene derivatives).

    • Subsequent reduction of the nitro group to the amino group using reducing agents such as iron powder, tin chloride, or catalytic hydrogenation.

  • Step 3: Amination Reaction

    The amination involves functionalizing the furan ring with the 2-aminophenyl substituent. Transition metal-catalyzed cross-coupling reactions (e.g., palladium or nickel catalysis) may be employed to facilitate the C-C bond formation between the furan and the aminophenyl moiety, optimizing yield and selectivity.

  • Step 4: Purification

    The final product is purified by chromatographic methods or recrystallization to ensure high purity suitable for further biological or chemical applications.

Industrial Production Methods

For industrial-scale synthesis, the following strategies are adopted to enhance efficiency, yield, and reproducibility:

  • Continuous Flow Reactors

    The use of continuous flow reactors allows precise control over reaction parameters such as temperature, pressure, and reaction time. This ensures consistent product quality and scalability.

  • Catalytic Optimization

    Transition metal catalysts, including palladium or nickel complexes, are optimized to improve the amination step's efficiency, reducing by-products and reaction times.

  • Automation

    Automated systems streamline the synthesis process, enabling high-throughput production with minimal manual intervention.

Types of Chemical Reactions Involved

The preparation and subsequent functionalization of this compound involve several key reaction types:

Reaction Type Description Common Reagents/Conditions Major Products/Formations
Esterification Conversion of carboxylic acid to methyl ester via reaction with methanol and acid catalyst Methanol, H2SO4, reflux Methyl furan-2-carboxylate
Aromatic Nitration Introduction of nitro group on phenyl ring as precursor to amino group Nitrobenzene, HNO3/H2SO4 mixture Nitro-substituted phenyl derivatives
Reduction Conversion of nitro group to amino group Fe/acid, SnCl2, catalytic hydrogenation Aminophenyl derivatives
Cross-Coupling Formation of C-C bond between furan ring and aminophenyl moiety Pd or Ni catalysts, suitable ligands This compound
Oxidation (optional) Oxidation of intermediate compounds to carboxylic acids or ketones KMnO4, H2CrO4 Carboxylic acids, ketones
Substitution Electrophilic substitution on amino group for further functionalization Halogens with Lewis acid catalysts Halogenated or nitro derivatives

Detailed Experimental Data and Reaction Optimization

The following table summarizes typical reaction conditions and yields for related furan ester syntheses and functionalizations, which underpin the preparation of this compound:

Substrate / Step Solvent Additives/Catalysts Temp (°C) Time (h) Yield (%) Notes
Esterification of furan-2-carboxylic acid Methanol Sulfuric acid (catalyst) 40 12 89 High yield methyl ester formation
Amination (nitro reduction) Various Fe/acid or SnCl2 RT-80 4-24 70-90 Efficient conversion of nitro to amino
Cross-coupling (C-C bond formation) Organic solvent Pd or Ni catalyst + ligand 20-100 4-24 75-98 Optimized for purity and yield

Research Findings and Notes

  • The amino group on the phenyl ring plays a critical role in the compound's reactivity and biological activity, necessitating careful control of reduction and substitution steps to avoid side reactions.

  • Transition metal catalysts significantly improve the amination step's efficiency, with palladium-based catalysts commonly preferred for their selectivity.

  • Continuous flow synthesis methods are increasingly favored for industrial production due to their scalability and reproducibility.

  • The esterification step is robust and well-established, typically yielding over 85% methyl ester under mild acid-catalyzed conditions.

  • Reduction of nitro groups to amino groups can be performed under mild conditions to preserve the furan ring and methyl ester functionalities.

Summary Table of Preparation Methodology

Step Reaction Type Key Reagents/Conditions Outcome/Yield (%)
1. Esterification Acid-catalyzed esterification Furan-2-carboxylic acid, methanol, H2SO4, reflux ~89%
2. Nitration Electrophilic aromatic substitution Nitrobenzene, nitrating mixture Intermediate nitro compound
3. Reduction Nitro to amino conversion Fe/acid or SnCl2, catalytic hydrogenation 70-90%
4. Cross-coupling C-C bond formation Pd or Ni catalyst, ligands, organic solvent 75-98%
5. Purification Chromatography/Recrystallization Silica gel, recrystallization solvents High purity product

Q & A

Basic: What are the recommended synthetic routes for Methyl 5-(2-aminophenyl)furan-2-carboxylate?

Answer:
The synthesis typically involves coupling a substituted furan carboxylate with an aromatic amine. A common approach is to use a palladium-catalyzed cross-coupling reaction between methyl 5-bromofuran-2-carboxylate and 2-aminophenylboronic acid under Suzuki-Miyaura conditions. Protecting the amine group (e.g., with Boc or acetyl) during synthesis is critical to prevent side reactions. Post-reaction deprotection and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensure high purity. Reaction optimization (e.g., temperature, catalyst loading) is necessary to improve yield, as seen in analogous furan derivatives .

Basic: How can the purity and structural integrity of this compound be confirmed?

Answer:
A combination of analytical techniques is required:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify the presence of the aminophenyl group (aromatic protons at δ 6.5–7.5 ppm) and the methyl ester (singlet at δ ~3.8 ppm).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) and detects impurities.
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion peak ([M+H]+^+ at m/z 218.1).
  • Melting Point : Consistency with literature values (e.g., 122–126°C for analogous compounds) supports structural integrity .

Advanced: What strategies are effective for resolving contradictions in reported biological activities of this compound?

Answer:
Discrepancies in biological data often arise from assay conditions or compound stability. To address this:

  • Standardize Assays : Use uniform cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and positive controls.
  • Stability Testing : Monitor compound degradation under experimental conditions (e.g., pH, temperature) via LC-MS.
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple replicates.
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies plausible binding modes to receptors, reconciling activity differences .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Answer:
Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) assess:

  • Electrophilic Sites : Natural Bond Orbital (NBO) analysis identifies electron-deficient regions (e.g., carbonyl carbon in the ester group).
  • Reaction Pathways : Transition state modeling predicts nucleophilic attack at the furan ring or ester group.
  • Solvent Effects : Polarizable Continuum Model (PCM) simulations evaluate solvent polarity’s impact on reactivity.
    Experimental validation via kinetic studies (e.g., reaction with amines or thiols) corroborates computational findings .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Answer:

  • Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (N2_2/Ar) to prevent oxidation.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ester group.
  • Safety : Follow GHS guidelines (wear gloves, lab coat) due to potential skin sensitization risks .

Advanced: What experimental approaches are used to study the metabolic pathways of this compound in biological systems?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; analyze metabolites via LC-MS/MS.
  • Isotope Labeling : 14C^{14}C-labeled compound tracks metabolic fate in excretion studies.
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify involved isoforms.
  • Oxidative Pathways : Monitor furan ring oxidation products (e.g., dihydrodiols) as seen in analogous furan derivatives .

Advanced: How can X-ray crystallography using SHELX software elucidate the molecular structure of this compound?

Answer:

  • Data Collection : Use a single crystal (grown via slow evaporation) and Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : SHELXT generates initial phases; SHELXL refines the model with anisotropic displacement parameters.
  • Validation : Check R-factor (<5%), bond length/angle deviations, and electron density maps for disordered regions.
  • Comparison : Overlay with DFT-optimized structures to confirm conformational stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 5-(2-aminophenyl)furan-2-carboxylate
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Methyl 5-(2-aminophenyl)furan-2-carboxylate

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